REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[NH:12][C:13](=[O:15])[CH3:14])=[CH:4][CH:3]=1.[C:16](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[CH3:16][O:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[NH:12][C:13](=[O:15])[CH3:14])=[CH:4][CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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175.4 g
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Type
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reactant
|
Smiles
|
OC1=CC=C2C=CC=C(C2=C1)NC(C)=O
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Name
|
|
Quantity
|
301 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 6 hr
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Duration
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6 h
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Type
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CUSTOM
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Details
|
the solvent removed
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Type
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FILTRATION
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Details
|
The residue was filtered through silica with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
triturated with ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 161.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |